molecular formula C19H21N5O2S2 B2689388 N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1215476-15-5

N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2689388
CAS RN: 1215476-15-5
M. Wt: 415.53
InChI Key: YRSFSTRAMKDHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds, including those similar to the given chemical structure, have been synthesized. These compounds have shown promise as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities. Such compounds are significant in the development of new therapeutic agents for inflammation and pain relief (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Cytotoxic Activity Against Cancer Cell Lines : Research has been conducted on compounds bearing imidazo[2,1-b]thiazole scaffolds, related to the given chemical structure. These have shown cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231, indicating potential as cancer therapeutics (Ding et al., 2012).

Pharmacological Applications

  • Analgesic and Antiparkinsonian Activities : Compounds derived from similar chemical structures have been studied for their analgesic and antiparkinsonian activities. This research indicates potential applications in treating pain and Parkinson's disease symptoms (Amr, Maigali, & Abdulla, 2008).

  • Antimicrobial Activity : Novel thienopyrimidine linked rhodanine derivatives, related to the chemical structure , have been synthesized and shown significant antimicrobial activity against various bacterial strains (Kerru et al., 2019).

Chemical Analysis and Validation

  • HPLC Determination of Related Substances : Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been developed for determining related substances in compounds similar to the given chemical structure. This is crucial for quality control in pharmaceutical development (Severina et al., 2021).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S2/c1-26-14-7-5-6-13(10-14)22-15(25)11-27-18-16-17(20-12-21-18)23-19(28-16)24-8-3-2-4-9-24/h5-7,10,12H,2-4,8-9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSFSTRAMKDHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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